1-Cyclopropylazetidin-3-ol is an organic compound characterized by its unique azetidine structure, which includes a cyclopropyl group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the development of inhibitors for various biological targets.
The compound is synthesized through various chemical methods, often involving complex organic reactions that build upon simpler precursors. It has been referenced in patent literature and scientific articles, highlighting its relevance in drug discovery and development.
1-Cyclopropylazetidin-3-ol falls under the classification of azetidines, which are four-membered saturated heterocycles containing nitrogen. Its structural formula is denoted as CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The synthesis of 1-cyclopropylazetidin-3-ol can be achieved through several methodologies:
The synthesis may involve multiple steps including:
For example, one synthetic route involves starting with a suitable azetidine precursor and using cyclopropyl halides in a nucleophilic substitution reaction under basic conditions to achieve the desired compound .
1-Cyclopropylazetidin-3-ol features a cyclopropyl group attached to an azetidine ring with a hydroxyl group at the 3-position. The molecular structure can be represented as follows:
The InChI key for this compound is QTSFLPHSPKNEFI-UHFFFAOYSA-N, which provides a unique identifier for database searches and chemical information retrieval .
1-Cyclopropylazetidin-3-ol can participate in various chemical reactions typical for alcohols and amines:
In synthetic pathways, reactions involving 1-cyclopropylazetidin-3-ol often require careful control of conditions such as temperature and pH to optimize yield and selectivity .
The mechanism of action for compounds like 1-cyclopropylazetidin-3-ol often involves interactions with specific biological targets such as enzymes or receptors. For instance, it may act as an inhibitor for certain proteases or receptors involved in signaling pathways.
Research indicates that azetidine derivatives can exhibit varying degrees of biological activity based on their structural modifications, which influence their binding affinity and selectivity towards target proteins .
1-Cyclopropylazetidin-3-ol exhibits typical properties of alcohols:
1-Cyclopropylazetidin-3-ol has potential applications in:
The compound's unique structural features make it a valuable candidate for further research within medicinal chemistry and related fields.
Azetidine rings are increasingly pivotal in drug design due to their balanced ring strain, metabolic stability, and three-dimensionality. These saturated four-membered nitrogen heterocycles enhance pharmacokinetic properties by improving solubility, membrane permeability, and target affinity while reducing molecular weight compared to larger heterocycles. Over 75% of approved small-molecule drugs contain nitrogen heterocycles, with azetidine derivatives gaining prominence in recent decades [6]. Notable examples include:
Table 1: Approved Drugs Featuring Azetidine Scaffolds
Drug Name | Therapeutic Area | Biological Target |
---|---|---|
Delafloxacin | Anti-infective | DNA gyrase/topoisomerase IV |
Cobimetinib | Oncology | MEK1/2 kinase |
Azelnidipine | Cardiovascular | L-type calcium channel |
Baricitinib | Autoimmune disorders | JAK1/2 kinase |
The scaffold’s versatility stems from its ability to act as a bioisostere for piperidine or pyrrolidine rings, reducing off-target interactions while maintaining potency. For instance, azetidine-containing nicotine analogues exhibit superior binding to acetylcholine receptors compared to their parent compound [6].
Cyclopropane motifs impart unique steric and electronic effects due to high ring strain (~27 kcal/mol) and bent bonds. When fused with azetidines, they create structurally rigid pharmacophores with defined three-dimensional geometries. This combination enables:
In heterocyclic systems like 1-cyclopropylazetidin-3-ol, cyclopropane acts as a directing group in transition-metal-catalyzed C–H activations. For example, palladium(0) complexes selectively functionalize cyclopropane C–H bonds over less strained sites, enabling efficient access to complex polycycles [7].
The title compound exhibits distinct stereoelectronic properties based on its substitution pattern:
Table 2: Molecular Properties of 1-Cyclopropylazetidin-3-ol
Property | Value | Method/Reference |
---|---|---|
Molecular formula | C₆H₁₁NO | [3] |
Molecular weight | 113.16 g/mol | [3] [8] |
XLogP3 | -0.5 | [8] |
Hydrogen bond donors | 1 (OH group) | [8] |
Hydrogen bond acceptors | 2 (N and O) | [8] |
TPSA (Topological polar surface area) | 23.47 Ų | [3] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1